Micafungin

概要

説明

ミカファンギンは、エキノカンジン系に属する抗真菌薬です。カンジダ血症、膿瘍、食道カンジダ症など、侵襲性真菌感染症の治療と予防に使用されます。 ミカファンギンは、哺乳類には存在しない真菌細胞壁の必須成分であるβ-1,3-グルカン産生を阻害することで作用します 。これにより、強力で選択的な抗真菌薬となります。

準備方法

ミカファンギンは、真菌Coleoptioma empedriが産生する天然物FR901370から半合成されたリポペプチドです。 合成には、ヘキサペプチドの酵素的切断と、抗真菌活性を高めるための脂肪酸N-アシル側鎖の付加が含まれます 。 工業生産方法には、ミカファンギン酸を含む水溶液または化合物と有機溶媒を含む混合水溶液に弱塩基を混合することにより、ミカファンギンナトリウムを調製する方法が含まれます .

化学反応の分析

ミカファンギンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: ミカファンギンは特定の条件下で酸化され、さまざまな酸化生成物が生成されます。

還元: 還元反応は、ミカファンギンに存在する官能基を変え、その化学的性質を変更します。

置換: 置換反応は、ミカファンギン分子の異なる位置で起こることができ、さまざまな生物学的活性を有する誘導体の生成につながります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

ミカファンギンは、以下を含む幅広い科学研究への応用があります。

化学: リポペプチドの合成と修飾を研究するためのモデル化合物として使用されます。

生物学: 真菌細胞壁合成への影響と真菌細胞の完全性を破壊する可能性について調査されています。

医学: 特に免疫不全患者において、侵襲性真菌感染症の治療のために臨床現場で広く使用されています.

産業: より良い送達と有効性を実現するための新しい抗真菌剤と製剤の開発に利用されています。

科学的研究の応用

Pharmacological Overview

Micafungin works by inhibiting the synthesis of 1,3-beta-D-glucan, a critical component of the fungal cell wall. This mechanism disrupts cell wall integrity, leading to cell lysis and death. Its pharmacokinetic profile is characterized by linear kinetics and minimal interaction with the cytochrome P450 enzyme system, making it suitable for patients on multiple medications .

Clinical Applications

This compound is indicated for several clinical scenarios:

- Candidemia and Invasive Candidiasis : It is effective against various Candida species, including those resistant to azoles. Clinical trials have demonstrated its efficacy in treating candidemia with success rates ranging from 71.4% to 85.1% depending on the species involved .

- Esophageal Candidiasis : In studies comparing this compound to fluconazole, this compound showed comparable cure rates, with a dose-dependent response noted .

- Prophylaxis in Hematopoietic Stem Cell Transplantation : this compound is used to prevent fungal infections in immunocompromised patients undergoing stem cell transplants .

Adult Patients

In a randomized trial involving adults with candidemia, this compound demonstrated an overall success rate of 76.4% when compared to caspofungin and fluconazole . The drug's safety profile was favorable, with fewer adverse events leading to treatment discontinuation compared to other antifungals .

Pediatric Patients

This compound has also been studied in pediatric populations. In one trial, it achieved an 85% treatment success rate for invasive candidiasis in children, comparable to liposomal amphotericin B .

Emerging Research

Recent studies have explored novel applications of this compound beyond antifungal activity:

- Antiviral Properties : Research indicates that this compound and its derivatives exhibit antiviral activity against SARS-CoV-2, suggesting potential applications in treating COVID-19. The compounds inhibited intracellular virus replication and showed effectiveness against various virus variants .

- Combination Therapy : this compound is being investigated as part of combination therapies for invasive aspergillosis and other fungal infections, potentially enhancing treatment efficacy through synergistic effects with other antifungal agents .

Case Studies and Clinical Trials

作用機序

ミカファンギンは、真菌細胞壁の重要な構成要素であるβ-1,3-グルカン合成に不可欠な酵素である1,3-β-D-グルカンシンターゼを阻害することで抗真菌効果を発揮します 。この阻害により、真菌細胞壁が破壊され、細胞溶解と死を引き起こします。この経路に関与する分子標的には、酵素1,3-β-D-グルカンシンターゼとβ-1,3-グルカンポリマーが含まれます。

類似の化合物との比較

ミカファンギンは、カスファンギン、アニデュラファンギン、レザファンギンを含むエキノカンジン系の抗真菌薬に属しています 。これらの化合物と比較して、ミカファンギンは同様の作用機序を持っていますが、薬物動態、活性スペクトル、臨床的有効性に違いが見られる場合があります。例えば:

カスファンギン: 米国食品医薬品局によって承認された最初のエキノカンジンであり、同様の活性スペクトルを持っていますが、薬物動態が異なります.

アニデュラファンギン: 同様の作用機序を持っていますが、代謝経路と薬物動態が異なる別のエキノカンジンです.

レザファンギン: 半減期が長く、投与頻度を減らせる新しいエキノカンジンです.

ミカファンギンの独自性は、特定の薬物動態プロファイルとさまざまな真菌病原体に対する幅広い活性にあります。

類似化合物との比較

Micafungin is part of the echinocandin class of antifungal agents, which also includes caspofungin, anidulafungin, and rezafungin . Compared to these compounds, this compound has a similar mechanism of action but may exhibit differences in pharmacokinetics, spectrum of activity, and clinical efficacy. For example:

Caspofungin: The first echinocandin approved by the US Food and Drug Administration, with a similar spectrum of activity but different pharmacokinetic properties.

Anidulafungin: Another echinocandin with a similar mechanism of action but different metabolic pathways and pharmacokinetics.

Rezafungin: A newer echinocandin with a longer half-life, allowing for less frequent dosing.

This compound’s uniqueness lies in its specific pharmacokinetic profile and its broad spectrum of activity against various fungal pathogens.

生物活性

Micafungin is a member of the echinocandin class of antifungal agents, primarily used to treat invasive fungal infections, particularly those caused by Candida species. Its mechanism of action involves the inhibition of 1,3-β-d-glucan synthesis, a vital component of the fungal cell wall, leading to cell lysis and death. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antifungal effects by specifically targeting the enzyme glucan synthase, which is essential for the synthesis of β-glucan in the fungal cell wall. This inhibition disrupts the structural integrity of the cell wall, making the fungus susceptible to osmotic pressure and ultimately resulting in cell death .

Antifungal Spectrum

This compound demonstrates potent activity against a variety of fungal pathogens. The following table summarizes its efficacy against different species:

Comparative Efficacy

In comparative studies with other antifungal agents such as amphotericin B and anidulafungin, this compound has shown superior activity against biofilms formed by Candida tropicalis. A study indicated that this compound had a significantly lower minimum inhibitory concentration (MIC) compared to liposomal amphotericin B, particularly in biofilm scenarios where resistance mechanisms are more pronounced .

Case Studies

- Invasive Candidiasis Treatment : A clinical study evaluated this compound in patients with candidemia and acute disseminated candidiasis. The results indicated that this compound was effective in reducing fungal burden and improving survival rates compared to historical controls treated with other antifungals .

- Pediatric Patients : In a case involving an immunocompromised child with recurrent infections, this compound was part of a combination therapy that included meropenem and voriconazole. The patient showed significant clinical improvement and reduction in fungal load after treatment initiation .

Resistance Mechanisms

Despite its effectiveness, some resistance mechanisms have been identified in certain fungal strains. For instance, Candida auris has displayed reduced susceptibility to echinocandins, including this compound. Continuous monitoring and susceptibility testing are crucial for managing treatment strategies effectively .

Research Findings

Recent research has highlighted several key findings regarding this compound's biological activity:

- Biofilm Formation : Mic

特性

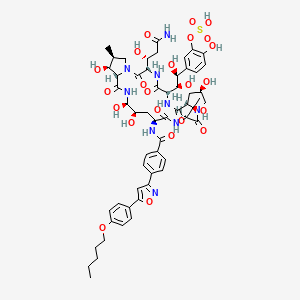

IUPAC Name |

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85)/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEUQSKUWLMALL-YABMTYFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H71N9O23S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble as sodium salt (> 200mg/mL), 2.18e-01 g/L | |

| Record name | Micafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Micafungin inhibits the synthesis of beta-1,3-D-glucan, an essential component of fungal cell walls which is not present in mammalian cells. It does this by inhibiting beta-1,3-D-glucan synthase. | |

| Record name | Micafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

235114-32-6, 168110-44-9 | |

| Record name | Micafungin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0235114326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Micafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micafungin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICAFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R10H71BSWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。